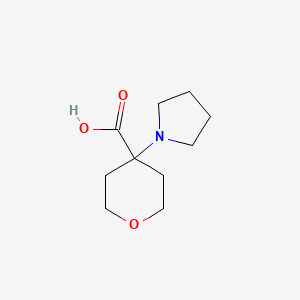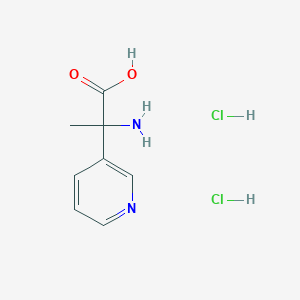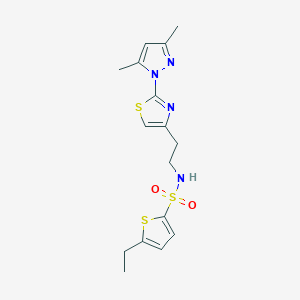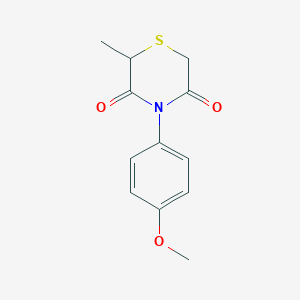![molecular formula C22H17F4N7O B2564630 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 923513-98-8](/img/structure/B2564630.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H17F4N7O and its molecular weight is 471.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist Activity in Medical Chemistry
A study by Watanabe et al. (1992) explored derivatives similar to the mentioned compound for their antagonist activities against 5-HT2 and alpha 1 receptors. One of the derivatives showed potent 5-HT2 antagonist activity and did not exhibit alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Synthesis and Profiling in Preclinical Studies
Chrovian et al. (2018) developed a novel method to synthesize similar compounds, leading to the discovery of a clinical candidate for mood disorders, demonstrating the therapeutic potential of these compounds in preclinical models (Chrovian et al., 2018).
Antibacterial Activity
Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, which exhibited significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
Antimicrobial Activities and SAR
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which displayed good or moderate antimicrobial activities. These studies help in understanding the structure-activity relationship of these compounds (Bektaş et al., 2007).
Antitumor and Antimicrobial Activity
Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, which showed excellent in vitro antitumor activity against certain cell lines, along with high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Non-Opiate Analgesic Agents
Viaud et al. (1995) developed compounds with similar structural characteristics, showing significant analgesic activity and potential as non-opiate analgesic agents (Viaud et al., 1995).
Antihypertensive Agents
Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, with some compounds showing promising antihypertensive activity, demonstrating the potential of these compounds in cardiovascular therapeutics (Bayomi et al., 1999).
Antimicrobial Activity of Naphthyridine Derivatives
Liuzhou et al. (2015) synthesized novel fluoroquinolones with triazole-fused structures, showing excellent antibacterial activity against resistant strains, suggesting their use in anti-infective therapies (Liuzhou et al., 2015).
Anticonvulsant Agents
Malik and Khan (2014) synthesized novel compounds for their anticonvulsant activities, indicating their potential use in treating seizure disorders (Malik & Khan, 2014).
Anticancer Agents with Unique Mechanisms
Zhang et al. (2007) described the synthesis of triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition, highlighting their potential in cancer therapy (Zhang et al., 2007).
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-2-1-3-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-4-6-15(7-5-14)22(24,25)26/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGQUMDCRPWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)
![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2564551.png)




![N,N-diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564561.png)

![ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2564565.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)

![2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2564570.png)
